N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide
Description
N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide is a complex organic compound that features a thiophene ring substituted with a phenylsulfanylacetyl group and an acetamide group
Properties
IUPAC Name |
N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-11(17)16-9-13-7-8-15(20-13)14(18)10-19-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWDSOAWHFRDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)C(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . The phenylsulfanylacetyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile, such as an acyl chloride . The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Reduction: The phenylsulfanylacetyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amine or alcohol derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The thiophene ring and phenylsulfanylacetyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The acetamide group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Phenylsulfanylacetyl Derivatives: Compounds with similar substituents may have comparable biological activities.
Uniqueness
N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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